Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, also known as MPACB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are enzymes involved in the inflammatory response. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to bind to the adenosine A3 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate inhibits the activity of COX-2 and PDE4, which are involved in the inflammatory response. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. In vivo studies have shown that Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate exhibits analgesic and anti-inflammatory activities in animal models. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has also been shown to inhibit the growth of various tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has several advantages for lab experiments, including its ease of synthesis, high yields, and potential applications in various fields. However, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate also has some limitations, including its low solubility in aqueous solutions and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, including the development of more potent and selective inhibitors of COX-2 and PDE4, the synthesis of novel drug candidates based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, and the development of new materials based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate and its potential applications in various fields.
Conclusion
In conclusion, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. While Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, including the development of more potent and selective inhibitors of COX-2 and PDE4, the synthesis of novel drug candidates based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate, and the development of new materials based on Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate.
Synthesemethoden
The synthesis of Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate involves the reaction of 4-carboxybenzophenone with 3-methoxypropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with methyl chloroformate to yield Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate. The overall synthesis method is straightforward and can be carried out in a few steps with high yields.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been used as a building block for the synthesis of various bioactive molecules, including kinase inhibitors and protease inhibitors. In drug discovery, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been used as a starting material for the synthesis of various drug candidates. In material science, Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate has been used as a monomer for the synthesis of various polymers and copolymers.
Eigenschaften
Produktname |
Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate |
---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
methyl 4-(3-methoxypropylcarbamoyl)benzoate |
InChI |
InChI=1S/C13H17NO4/c1-17-9-3-8-14-12(15)10-4-6-11(7-5-10)13(16)18-2/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ASNDZCJHIAOBHK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Kanonische SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.